![molecular formula C24H19BrClN3O5 B12015118 [4-bromo-2-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate CAS No. 767289-36-1](/img/structure/B12015118.png)

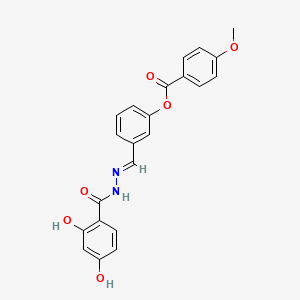

[4-bromo-2-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

この化合物は、化学式 C23H16BrCl2N3O4 を持ち、ヒドラゾンのクラスに属します。それは、4-メトキシベンゾエート部分に結合した臭素化されたフェニル環を特徴としています。 この化合物の構造には、E配置のヒドラゾン結合が含まれており、これはその特性と反応性に重要な役割を果たしています .

準備方法

合成:: 合成経路には、3つの主要な反応が含まれます。

ニトロ化: 出発物質は、ニトロ基を導入するためにニトロ化されます。

還元: 次に、ニトロ基はアミンに変換されます。

臭素化: 最後に、臭素化が起こり、臭素原子が導入されます .

工業生産:: 残念ながら、この化合物の具体的な工業生産方法は広く文書化されていません。それは、研究室または専門の化学施設で多段階プロセスを通じて合成されている可能性が高いです。

化学反応の分析

科学的研究の応用

化学::

ヒドラゾン化学: 研究者は、その反応性、安定性、および有機合成における応用を研究しています。

創薬: この化合物のユニークな構造は、新しい薬物候補をインスピレーションを与える可能性があります。

抗菌性: 抗菌剤としての可能性を調べています。

生体結合: 生体分子の標識とターゲティングに使用されます。

染料合成: その芳香族構造は、染料化学において関連しています。

作用機序

この化合物の作用機序は、現在も研究の最先端にあります。それは、特定の分子標的または経路と相互作用し、細胞プロセスに影響を与える可能性があります。

特性

CAS番号 |

767289-36-1 |

|---|---|

分子式 |

C24H19BrClN3O5 |

分子量 |

544.8 g/mol |

IUPAC名 |

[4-bromo-2-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |

InChI |

InChI=1S/C24H19BrClN3O5/c1-14-3-7-18(12-20(14)26)28-22(30)23(31)29-27-13-16-11-17(25)6-10-21(16)34-24(32)15-4-8-19(33-2)9-5-15/h3-13H,1-2H3,(H,28,30)(H,29,31)/b27-13+ |

InChIキー |

UXKANRQHLMNFGD-UVHMKAGCSA-N |

異性体SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC)Cl |

正規SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015053.png)

![3-Allyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015071.png)

![N-(3,4-difluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015087.png)

![2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol](/img/structure/B12015095.png)

![Ethyl 2-(3-bromobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12015106.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12015115.png)

![(3Z)-1-acetyl-5-bromo-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12015129.png)